molecular formula C25H22ClFN6O3 B2436391 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 922057-23-6

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Numéro de catalogue B2436391
Numéro CAS: 922057-23-6
Poids moléculaire: 508.94
Clé InChI: YUVIGADWOMUZDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H22ClFN6O3 and its molecular weight is 508.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) involved synthesizing a series of compounds related to N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into their potential anticancer applications (Rahmouni et al., 2016).

Synthesis of Novel Isoxazolines and Isoxazoles

Another research by Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility of these compounds in the synthesis of diverse heterocyclic structures (Rahmouni et al., 2014).

Enzymatic Activity of Pyrazolopyrimidinyl Keto-Esters

Abd and Awas (2008) explored the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, emphasizing their potent effect on increasing the reactivity of cellobiase, an enzyme with potential industrial applications (Abd & Awas, 2008).

Crystal Structure and Biological Activity

Liu et al. (2016) synthesized a related compound and determined its crystal structure, revealing effective inhibition on the proliferation of some cancer cell lines, suggesting its utility in cancer research (Liu et al., 2016).

Facile Preparation of Pyrazolo[3,4-D]Pyrimidin-4[5H]-Ones

Miyashita et al. (1990) conducted studies on pyrazolo[3,4-d]pyrimidine derivatives, demonstrating a facile method for their preparation, which can be pivotal in developing new pharmaceuticals (Miyashita et al., 1990).

Synthesis of 2-Substituted Pyrazolo[4,3-D]Pyrimidin-7-Ones

Ochi and Miyasaka (1983) synthesized 2-substituted pyrazolo[4,3-d]pyrimidin-7-ones, contributing to the development of new compounds with potential pharmaceutical applications (Ochi & Miyasaka, 1983).

Synthesis of N-(3-(4-[11C]Methylpiperazin-1-Yl)-1-(5-Methylpyridin-2-Yl)-1H-Pyrazol-5-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxamide

Wang et al. (2018) synthesized a novel compound for potential use in PET imaging, demonstrating the applicability of these compounds in advanced medical imaging techniques (Wang et al., 2018).

Propriétés

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN6O3/c26-18-3-1-16(2-4-18)13-31-15-29-23-21(25(31)36)12-30-33(23)10-9-28-24(35)17-11-22(34)32(14-17)20-7-5-19(27)6-8-20/h1-8,12,15,17H,9-11,13-14H2,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVIGADWOMUZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.